molecular formula C8H10ClN5 B3197258 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine CAS No. 1004452-03-2

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B3197258
CAS No.: 1004452-03-2
M. Wt: 211.65 g/mol
InChI Key: URIVTZZNPMZCEX-UHFFFAOYSA-N
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Description

4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1172082-34-6) is a pyrazole-based chemical compound with the molecular formula C8H10ClN5 and a molecular weight of 211.65 g/mol . Its structure features a pyrazole ring substituted with a chlorine atom at the 4-position and an amine group at the 3-position, which is further functionalized with a (1-methyl-1H-pyrazol-4-yl)methyl group. This specific architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound is classified with the hazard statement codes H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle it with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Pyrazole-3-amine derivatives are recognized in scientific literature as key scaffolds in the development of therapeutic agents. They are investigated for their potential in treating diseases associated with amyloid or amyloid-like proteins, such as Alzheimer's disease . Furthermore, structurally related 3-aminopyrazole compounds have been identified for their utility against tuberculosis . As such, this compound serves as a versatile building block for chemical synthesis and the exploration of new biological activities in a laboratory setting.

Properties

IUPAC Name

4-chloro-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIVTZZNPMZCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C=C(C(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173022
Record name 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004452-03-2
Record name 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004452-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride

Biological Activity

4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various pyrazole derivatives. The synthesis pathways often focus on achieving high yields and purity, which are crucial for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.01Induction of apoptosis
HepG2 (Liver)0.16Inhibition of Aurora-A kinase
A549 (Lung)0.39Autophagy induction without apoptosis
HeLa (Cervical)0.30Inhibition of VEGF-induced proliferation

The compound's effectiveness against these cell lines suggests a promising role as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects, which are essential for treating various inflammatory diseases. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chloro group at the 4-position and the methyl group on the pyrazole ring significantly enhances its potency against cancer cell lines. Modifications in these positions can lead to variations in biological activity, highlighting the importance of molecular structure in drug design .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MDA-MB-231 Cells : This study demonstrated that the compound induced apoptosis through mitochondrial pathways, making it a candidate for breast cancer therapy .
  • Evaluation Against HepG2 Cells : The inhibition of Aurora-A kinase was noted, suggesting a mechanism that could be exploited for liver cancer treatments .
  • Autophagy Induction in A549 Cells : Research indicated that the compound could induce autophagy without triggering apoptosis, presenting an alternative pathway for cancer treatment .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Density (g/cm³)
4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (Target) C₁₀H₁₁ClN₅ 244.68 1-Methylpyrazol-4-ylmethyl N/A N/A
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄ClN₅ 239.70 1-Ethyl-5-methylpyrazol-4-ylmethyl 2.40 1.39
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine C₁₀H₈Cl₃N₃ 268.55 3,4-Dichlorophenylmethyl N/A N/A
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 3-Fluorophenylmethyl N/A N/A
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃ClN₅ 238.70 1,5-Dimethylpyrazol-4-ylmethyl N/A N/A

Key Observations :

  • Substituent Effects: Lipophilicity: The 1-methylpyrazolylmethyl group in the target compound balances lipophilicity, whereas analogs with dichlorophenyl (e.g., C₁₀H₈Cl₃N₃) or fluorophenyl (C₁₀H₉ClFN₃) groups exhibit higher logP values due to halogenation . Electronic Effects: Fluorine in the 3-fluorophenylmethyl analog (C₁₀H₉ClFN₃) introduces electron-withdrawing effects, which may stabilize charge interactions in biological systems .

Q & A

Q. What are the established synthetic routes for 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, and what are their key intermediates?

Methodological Answer: The compound can be synthesized via cyclization reactions involving hydrazine derivatives. For example:

  • Route 1 : Reacting 3-aryl-2-(aminomethylen)-propannitriles with hydrazine salts (e.g., hydrazine hydrochloride) in alcohols (C1–C3) under anhydrous conditions. This method, described in DE4333659, yields the pyrazole core with a 4-arylmethyl substituent .
  • Route 2 : Copper-catalyzed coupling reactions, as exemplified by the synthesis of analogous pyrazole derivatives using copper(I) bromide and cesium carbonate in DMSO at 35°C, followed by chromatographic purification .

Q. Key Intermediates :

  • 3-(1-Methyl-1H-pyrazol-4-yl)-2-(aminomethylen)-propannitrile (precursor for cyclization) .
  • 4-Iodo-3-methyl-1H-pyrazole (used in cross-coupling reactions) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Purity ≥95% (common threshold for pharmacological studies) .
    • NMR Spectroscopy : Confirms substituent positions (e.g., δ 8.87 ppm for pyridinyl protons in related analogs) .
    • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 215 for structural analogs) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Use SHELXL for structure refinement. Parameters include R factor ≤0.031 and data-to-parameter ratio ≥17.9, as demonstrated in studies of structurally similar pyrazole derivatives .
    • ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement, critical for confirming the spatial arrangement of the 4-chloro and methylpyrazole groups .

Example Application :
A crystal structure of 4-(4-fluorophenyl)-3-pyridinyl-1H-pyrazol-5-amine (analog) revealed planar geometry at the pyrazole ring, with dihedral angles <5° between substituents, supporting electronic conjugation .

Q. How do contradictory bioactivity results arise in pyrazole derivatives, and how can they be addressed?

Methodological Answer:

  • Common Contradictions :

    • Antimicrobial vs. Anticancer Activity : Substituent electronegativity (e.g., chloro vs. methoxy groups) alters electron density, affecting binding to bacterial vs. mammalian targets .
    • Anxiolytic vs. Sedative Effects : Dose-dependent responses observed in 4-arylmethylpyrazoles due to differential GABA receptor modulation .
  • Resolution Strategies :

    • Dose-Response Profiling : Test across concentrations (e.g., 0.1–100 µM) to identify therapeutic windows.
    • Computational Docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or 5-HT3 receptors .

Key Research Challenges

  • Stereochemical Control : The methylpyrazole group’s orientation impacts pharmacological activity but is challenging to modulate due to rotational freedom.
  • Scale-Up Limitations : Low yields in copper-catalyzed routes (e.g., 17.9% ) necessitate optimization of catalyst loading or solvent systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Reactant of Route 2
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4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

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